2,2'-Diamino-4,4'-stilbenedicarboxylic acid
Overview
Description
2,2'-Diamino-4,4'-stilbenedicarboxylic acid is an organic compound characterized by its amine-functionalized dicarboxylic acid structure. This compound is known for its utility in various scientific and industrial applications, particularly in the formation of metal-organic frameworks (MOFs) and other advanced materials.
Scientific Research Applications
2,2'-Diamino-4,4'-stilbenedicarboxylic acid has found applications in various fields:
Chemistry: It is used as a linker in the synthesis of metal-organic frameworks (MOFs) for gas storage and catalysis.
Biology: The compound can be used in the development of fluorescent probes and biological imaging agents.
Industry: It is utilized in the production of advanced materials, including sensors and electronic devices.
Safety and Hazards
2,2’-Diamino-4,4’-stilbenedicarboxylic acid is classified as a skin sensitizer (Category 1), according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It may cause an allergic skin reaction (H317) . The recommended precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not allowing contaminated work clothing out of the workplace, and wearing protective gloves .
Mechanism of Action
Target of Action
The primary target of 2,2’-Diamino-4,4’-stilbenedicarboxylic acid is the formation of metal-organic frameworks (MOFs). These MOFs are structures that can store hydrogen and reduce CO2 .
Mode of Action
2,2’-Diamino-4,4’-stilbenedicarboxylic acid interacts with its targets by acting as an organic linker and an amine-functionalized dicarboxylic acid . It forms a complex with zirconium to create a porous and visible light responsive zirconium metal–organic framework .
Biochemical Pathways
The compound affects the biochemical pathways related to hydrogen storage and CO2 reduction. By forming MOFs, it facilitates these processes, contributing to energy efficiency .
Result of Action
The molecular and cellular effects of 2,2’-Diamino-4,4’-stilbenedicarboxylic acid’s action are primarily seen in its ability to form MOFs. These MOFs can store hydrogen and reduce CO2, which are crucial for various industrial and environmental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2'-Diamino-4,4'-stilbenedicarboxylic acid typically involves the reaction of stilbene-4,4'-dicarboxylic acid with an appropriate amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,2'-Diamino-4,4'-stilbenedicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitro groups or other oxidized derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation: Nitro derivatives, hydroxylamines, and other oxidized products.
Reduction: Alcohols, aldehydes, and other reduced forms.
Substitution: A wide range of substituted derivatives depending on the reagents used.
Comparison with Similar Compounds
2,2'-Diamino-4,4'-stilbenedicarboxylic acid is similar to other dicarboxylic acids and amine-functionalized compounds, but its unique structure and properties set it apart. Some similar compounds include:
2-Aminoterephthalic acid: Another amine-functionalized dicarboxylic acid used in MOF synthesis.
4,4'-Stilbenedicarboxylic acid: The parent compound without the amine groups.
Biphenyl-4,4'-dicarboxylic acid: A related compound used in polymer synthesis.
These compounds share structural similarities but differ in their functional groups and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
3-amino-4-[(E)-2-(2-amino-4-carboxyphenyl)ethenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c17-13-7-11(15(19)20)5-3-9(13)1-2-10-4-6-12(16(21)22)8-14(10)18/h1-8H,17-18H2,(H,19,20)(H,21,22)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDSDXRFNGAJKN-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)C=CC2=C(C=C(C=C2)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(=O)O)N)/C=C/C2=C(C=C(C=C2)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20728638 | |
Record name | 4,4'-[(E)-Ethene-1,2-diyl]bis(3-aminobenzoic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20728638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1275552-69-6 | |
Record name | 4,4'-[(E)-Ethene-1,2-diyl]bis(3-aminobenzoic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20728638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1275552-69-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.